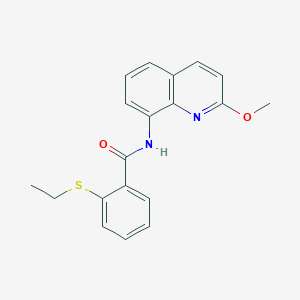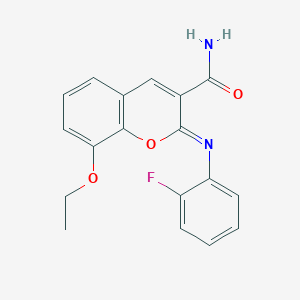
(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide, also known as EFICC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including compounds structurally related to (Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide, have shown significant antifungal activity against C. albicans and A. niger. These complexes have been identified as potential therapeutic antifungal agents, demonstrating the application of such compounds in developing new antimicrobial agents (Yamgar et al., 2014).
Cancer Research
Analogues of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene have been studied for their antiproliferative activities against a panel of tumor cell lines. The compound 6-bromo-8-ethoxy-3-nitro-2H-chromene exhibited potent antiproliferative activities and induced cancer cell apoptosis, suggesting the relevance of such compounds in cancer research and therapy (Yin et al., 2013).
Fluorescence Imaging
The development of fluorescent chemosensors based on the 2-imino-2H-chromene structure has been explored for the selective and sensitive detection of metal ions, such as Zn(2+). These chemosensors exhibit significant fluorescence enhancement upon binding to Zn(2+), demonstrating the utility of chromene derivatives in designing fluorescent probes for biological and environmental applications (Li et al., 2014).
Chemosensor Development
New 2-imino-2H-chromene-3-carboxamides have shown potential as cytotoxic agents against various human cancer cell lines, indicating their application in the synthesis of novel anticancer drugs. Some compounds demonstrated equipotent activity compared to standard drugs on specific cell lines, highlighting the importance of such structures in medicinal chemistry research (Gill et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The bioavailability of EF-24 was 60% after oral administration and 35% after intraperitoneal administration . These findings may provide some insight into the ADME properties of (Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment in which they are used .
Eigenschaften
IUPAC Name |
8-ethoxy-2-(2-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-23-15-9-5-6-11-10-12(17(20)22)18(24-16(11)15)21-14-8-4-3-7-13(14)19/h3-10H,2H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFAVTRDWKFWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)
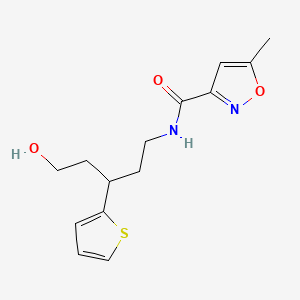
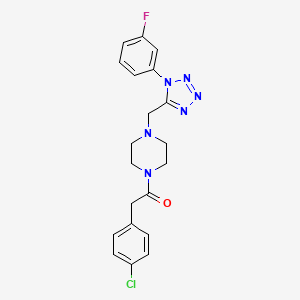
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)
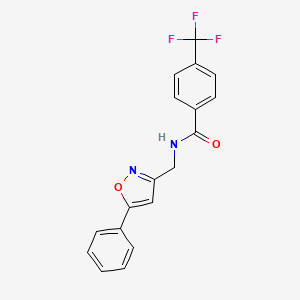
![Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2726136.png)


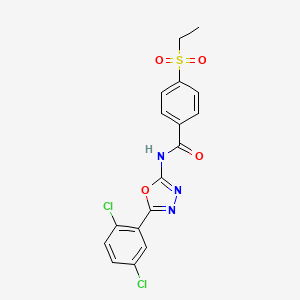
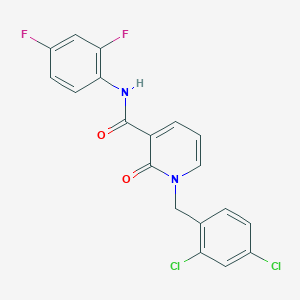
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
